3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Overview
Description
3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, also known as MOPEO, is a heterocyclic compound that has attracted significant interest in scientific research due to its potential pharmacological properties. MOPEO is a derivative of oxadiazole, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, as well as disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole in lab experiments is its potential as a therapeutic agent. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for research on 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole. One area of interest is exploring its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications. Finally, the development of new synthesis methods and derivatives may lead to more potent and selective compounds.
Scientific Research Applications
3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been the subject of numerous scientific studies due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. In vitro studies have shown that 3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells and bacteria, suggesting its potential therapeutic applications.
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-15-9-5-8-14(12-15)17-18-16(21-19-17)11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCLHCAOOKPMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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